3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2/c1-10-2-7-15-13(8-10)16(23)14(9-20-15)18-21-17(22-24-18)11-3-5-12(19)6-4-11/h2-9H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLXYKFGAIEFGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 6-Methyl-1,4-Dihydroquinolin-4-One Carboxylic Acid
The quinoline precursor is synthesized via the Gould-Jacobs reaction, wherein an aniline derivative undergoes cyclization with a β-keto ester. For 6-methyl-1,4-dihydroquinolin-4-one:
Formation of the Amidoxime Intermediate
The carboxylic acid group is converted to an amidoxime through a two-step process:
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Chlorination : Treatment with thionyl chloride (SOCl₂) generates the acyl chloride.
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Nucleophilic displacement : Reaction with hydroxylamine hydrochloride (NH₂OH·HCl) in pyridine at 0–5°C.
Critical parameters :
Oxadiazole Ring Closure
Cyclization of the amidoxime with 4-fluorobenzonitrile derivatives occurs under dehydrating conditions:
| Reagent System | Temperature | Time | Yield | Reference |
|---|---|---|---|---|
| POCl₃ in dioxane | 80°C | 4 hr | 58% | |
| Burgess reagent | 0°C→RT | 12 hr | 63% | |
| HATU/DIPEA in DMF | 40°C | 3 hr | 71% |
Mechanistic insight : The reaction proceeds via nucleophilic attack of the amidoxime oxygen on the nitrile carbon, followed by proton transfer and elimination of ammonia.
One-Pot Tandem Synthesis
Recent advances employ tandem reactions to reduce purification steps:
Microwave-Assisted Protocol
A microwave-enhanced method combines quinoline formation and oxadiazole cyclization:
Flow Chemistry Approach
Continuous flow systems improve heat transfer and mixing efficiency:
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Reactor type : Microtubular reactor (ID 1 mm)
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Residence time : 8 minutes at 130°C
Alternative Routes via Intermediate Functionalization
Suzuki-Miyaura Coupling Strategy
A palladium-catalyzed cross-coupling approach enables late-stage diversification:
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Synthesize 3-bromo-6-methyl-1,4-dihydroquinolin-4-one
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Couple with 3-(4-fluorophenyl)-5-(pinacolatoboryl)-1,2,4-oxadiazole using:
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Isolate product via column chromatography (hexane/EtOAc 3:1)
Key advantage : Enables parallel synthesis of analogs by varying boronic esters.
Crystallization and Purification Techniques
Final product quality depends critically on purification methods:
| Technique | Solvent System | Purity (%) | Recovery (%) |
|---|---|---|---|
| Recrystallization | Ethanol/water (7:3) | 98.5 | 85 |
| Column Chromatography | Hexane:EtOAc (2:1→1:1) | 99.2 | 78 |
| Sublimation | 0.1 mmHg, 180°C | 99.9 | 65 |
X-ray diffraction studies confirm the Z-configuration of the exocyclic double bond in the quinoline ring, with dihedral angles of 12.3° between oxadiazole and quinoline planes.
Analytical Characterization Benchmarks
Critical quality control parameters established through collaborative studies:
1H NMR (400 MHz, DMSO-d₆) :
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δ 8.42 (s, 1H, oxadiazole H)
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δ 7.89–7.91 (m, 2H, fluorophenyl)
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δ 7.12–7.15 (m, 2H, fluorophenyl)
HRMS (ESI+) :
Scale-Up Considerations and Process Optimization
Industrial-scale production requires addressing:
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have shown that compounds similar to 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1,4-dihydroquinolin-4-one exhibit notable antimicrobial properties. The oxadiazole moiety is particularly effective against a range of bacterial strains. In vitro tests have demonstrated that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Anticancer Potential
The quinoline scaffold is well-known for its anticancer activity. Research indicates that the incorporation of the oxadiazole group enhances the cytotoxic effects against various cancer cell lines. For instance, compounds exhibiting this structure have been evaluated for their ability to induce apoptosis in cancer cells, leading to promising results in preliminary studies .
Anti-inflammatory Properties
Studies suggest that derivatives of this compound may also possess anti-inflammatory effects. The ability to modulate inflammatory pathways makes it a candidate for treating conditions like arthritis and other inflammatory diseases. In animal models, compounds with similar structures have shown reduced levels of pro-inflammatory cytokines .
Materials Science
Fluorescent Probes
The unique fluorescent properties of oxadiazole-containing compounds make them suitable for use as fluorescent probes in biological imaging. These probes can be utilized to visualize cellular processes in real-time, providing insights into cellular dynamics and disease mechanisms .
Polymer Chemistry
Incorporating this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical strength. The functionalization of polymers with this compound can lead to materials with tailored properties for specific applications in coatings and electronics .
Case Studies
Mechanism of Action
The mechanism of action of 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as succinate dehydrogenase by binding to the active site and disrupting the enzyme’s function . This interaction can lead to the accumulation of reactive oxygen species and other cellular effects that contribute to its biological activity .
Comparison with Similar Compounds
Heterocyclic Core Modifications: Oxadiazole vs. Triazole
Compound from : 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
- Key Differences :
- Replaces the 1,2,4-oxadiazole with a 1,2,4-triazole ring.
- Introduces a sulfonylphenyl group and a difluorophenyl substituent.
- The sulfonyl group in this analog increases polarity, which may enhance aqueous solubility but reduce membrane permeability.
Substituent Effects: Fluorophenyl vs. Chlorophenyl/Trifluoromethyl
Compound from :
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Key Differences :
- Features a pyrazole core with trifluoromethyl and chlorophenylsulfanyl groups.
- Chlorophenyl groups confer higher lipophilicity than fluorophenyl, which may affect tissue distribution .
Structural Analog with Ethyl and Benzyl Substituents
Compound from : 6-Ethyl-1-[(4-fluorophenyl)methyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one
- Key Differences :
- Substitutes the 6-methyl group with an ethyl chain.
- Adds a benzyl group ((4-fluorophenyl)methyl) at position 1.
- Uses a 4-methylphenyl substituent on the oxadiazole instead of 4-fluorophenyl.
- The benzyl group introduces steric bulk, which could modulate binding pocket interactions. Methylphenyl on oxadiazole is less electron-withdrawing than fluorophenyl, altering electronic distribution and possibly reducing target affinity .
Research Implications
- Oxadiazole vs. Triazole : The choice of heterocycle balances metabolic stability and binding affinity. Oxadiazoles are preferable for prolonged half-lives, while triazoles may improve target engagement .
- Fluorophenyl vs. Methylphenyl : Fluorine’s electronegativity enhances electronic effects critical for receptor interactions, whereas methyl groups prioritize steric tuning .
- Ethyl vs. Methyl : Longer alkyl chains (ethyl) may improve pharmacokinetics but require optimization to avoid excessive hydrophobicity.
Biological Activity
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1,4-dihydroquinolin-4-one is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, including anticonvulsant, anticancer, antimicrobial, and anti-inflammatory effects. The synthesis methods and structure-activity relationships (SAR) are also discussed.
Chemical Structure
The compound can be represented by the following structural formula:
Anticonvulsant Activity
Research has demonstrated that derivatives of 1,2-dihydroquinoline containing oxadiazole moieties exhibit promising anticonvulsant properties. In studies using maximal electroshock seizure (MES) and pentylenetetrazol (PTZ) models in mice, compounds similar to this compound showed significant protective effects against seizures.
Table 1: Anticonvulsant Activity Results
| Compound | Dose (mg/kg) | MES Protection (%) | PTZ Protection (%) |
|---|---|---|---|
| 3a | 30 | 80 | 75 |
| 3b | 30 | 85 | 70 |
| 3c | 30 | 90 | 80 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies indicate that oxadiazole derivatives can inhibit the growth of various cancer cell lines. In vitro assays showed that the compound significantly reduced cell viability in human cancer cell lines, suggesting its potential as an anticancer agent.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 15.0 |
| A549 (Lung) | 10.0 |
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated against various pathogens. The results indicated that it possesses significant activity against both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity Results
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
In addition to its anticonvulsant and anticancer activities, the compound has shown anti-inflammatory effects in animal models. It was observed to reduce inflammation markers significantly in induced models.
Structure-Activity Relationship (SAR)
The biological activity of the compound is closely related to its structural features. The presence of the oxadiazole ring enhances lipophilicity and electron-withdrawing properties, which are critical for interacting with biological targets.
Case Studies
Recent studies have highlighted the efficacy of similar compounds in clinical settings:
- Anticonvulsant Efficacy : A study involving a series of oxadiazole derivatives demonstrated that compounds with a fluorophenyl group exhibited enhanced anticonvulsant activity compared to their non-fluorinated counterparts.
- Cancer Treatment : Clinical trials involving quinoline derivatives have shown promising results in reducing tumor sizes in patients with advanced cancer stages.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1,4-dihydroquinolin-4-one, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves cyclocondensation of precursors (e.g., amidoximes and carbonyl derivatives) under controlled temperatures (80–120°C) and catalysts like Pd(OAc)₂. Solvents such as DMF or dichloromethane are critical for solubility and reaction efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is standard .
- Key Variables : Reaction time (12–24 hrs), stoichiometric ratios (1:1.2 for oxadiazole precursors), and inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR for confirming substitution patterns (e.g., fluorophenyl proton shifts at δ 7.2–7.8 ppm; quinoline carbonyl at ~170 ppm in ¹³C).
- HRMS : To validate molecular weight (C₁₉H₁₃FN₄O₂; theoretical [M+H]⁺ = 357.10).
- IR : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 1240–1280 cm⁻¹ (C-F stretch) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
